(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a cyclopentane ring. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the atoms, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of cyclopentanone followed by the introduction of a carboxyl group. This can be done using reagents such as lithium aluminum hydride (LiAlH4) for the reduction step and subsequent oxidation to introduce the carboxyl group. Another method involves the use of chiral catalysts to achieve the desired stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to ensure high enantioselectivity. Enzymatic methods are preferred due to their efficiency and environmentally friendly nature. These methods typically involve the use of specific enzymes that can catalyze the formation of the desired stereoisomer with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal.
Reduction: Formation of cyclopentanol.
Substitution: Formation of cyclopentyl halides.
Scientific Research Applications
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Hydroxycyclopentane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
Cyclopentanone: Lacks the hydroxyl and carboxyl groups but shares the cyclopentane ring structure.
Cyclopentanol: Contains a hydroxyl group but lacks the carboxyl group.
Uniqueness
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it valuable for research and industrial applications.
Properties
CAS No. |
1883-88-1 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
VCHGSWURBGPKQZ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C(=O)O |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.